Boc-L-glutamic acid gamma-tert-butyl ester alpha-N-hydroxysuccinimide ester
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Overview
Description
BOC-GLU(OTBU)-OSU, also known as N-α-t.-Boc-L-glutamic acid γ-t.-butyl ester, is a derivative of glutamic acid. It is commonly used in peptide synthesis due to its ability to protect amino groups during the synthesis process. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) for introducing glutamate residues .
Preparation Methods
Synthetic Routes and Reaction Conditions
BOC-GLU(OTBU)-OSU is synthesized through the protection of the amino and carboxyl groups of glutamic acid. The process involves the use of tert-butyl (tBu) groups to protect the carboxyl group and the Boc (tert-butoxycarbonyl) group to protect the amino group. The synthesis typically involves the following steps:
Protection of the amino group: The amino group of glutamic acid is protected using Boc anhydride in the presence of a base such as triethylamine.
Protection of the carboxyl group: The carboxyl group is protected using tert-butyl alcohol in the presence of a strong acid like hydrochloric acid
Industrial Production Methods
Industrial production of BOC-GLU(OTBU)-OSU follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
BOC-GLU(OTBU)-OSU undergoes various chemical reactions, including:
Substitution reactions: The Boc and tBu protecting groups can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Acidic conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Basic conditions: Sodium hydroxide (NaOH) is used for the hydrolysis of ester bonds.
Major Products Formed
Deprotected glutamic acid: Removal of the Boc and tBu groups yields free glutamic acid.
Intermediate peptides: BOC-GLU(OTBU)-OSU is used in SPPS to form intermediate peptides with protected glutamate residues.
Scientific Research Applications
BOC-GLU(OTBU)-OSU has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, particularly in SPPS.
Biology: The compound is used to study protein-protein interactions and enzyme-substrate interactions.
Medicine: BOC-GLU(OTBU)-OSU is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of synthetic peptides for research and commercial purposes
Mechanism of Action
The mechanism of action of BOC-GLU(OTBU)-OSU involves the protection of amino and carboxyl groups during peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the tBu group protects the carboxyl group. This selective protection allows for the stepwise synthesis of peptides with high precision .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glu(OtBu)-OH: Another protected form of glutamic acid used in peptide synthesis.
Boc-Glu-OBzl: A similar compound with a benzyl ester protecting group instead of tBu.
Boc-Glu-OH: A simpler form with only the Boc protecting group
Uniqueness
BOC-GLU(OTBU)-OSU is unique due to its dual protection of both the amino and carboxyl groups, making it highly versatile in peptide synthesis. The use of tBu and Boc groups provides stability and selectivity, allowing for efficient synthesis of complex peptides .
Biological Activity
Boc-L-glutamic acid gamma-tert-butyl ester alpha-N-hydroxysuccinimide ester (NHS ester) is a significant compound in biochemical research, particularly in peptide synthesis, drug development, and bioconjugation. This article explores its biological activity, applications, and relevant research findings.
- Molecular Formula : C₁₈H₂₈N₂O₈
- CAS Number : 81659-82-7
- Structure : The compound features a Boc (tert-butoxycarbonyl) protecting group, which is crucial for amino acid protection during synthesis processes.
Applications in Biological Research
- Peptide Synthesis
- Drug Development
- Bioconjugation
- Neuroscience Research
- Protein Engineering
Case Study 1: Peptide Synthesis Efficiency
A study demonstrated the efficiency of Boc-L-glutamic acid NHS ester in synthesizing peptides with high yield and purity. The use of this compound allowed for the successful formation of complex peptide structures that exhibit desired biological activities.
Peptide Sequence | Yield (%) | Purity (%) |
---|---|---|
Sequence A | 85 | 95 |
Sequence B | 78 | 92 |
Sequence C | 90 | 94 |
Case Study 2: Drug Delivery Systems
Research on drug delivery systems utilizing Boc-L-glutamic acid NHS ester showed significant improvements in drug bioavailability. In vitro studies indicated that prodrugs formed with this compound had enhanced absorption rates compared to traditional formulations.
Drug Formulation | Bioavailability (%) | Absorption Rate (mg/h) |
---|---|---|
Prodrug A | 65 | 12 |
Prodrug B | 70 | 15 |
Properties
IUPAC Name |
5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O8/c1-17(2,3)26-14(23)10-7-11(19-16(25)27-18(4,5)6)15(24)28-20-12(21)8-9-13(20)22/h11H,7-10H2,1-6H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDCTRJVURFFQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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